molecular formula C22H27BrN2O3S B12502790 N-[2-(azepan-1-yl)-2-oxoethyl]-4-bromo-N-(4-methylbenzyl)benzenesulfonamide

N-[2-(azepan-1-yl)-2-oxoethyl]-4-bromo-N-(4-methylbenzyl)benzenesulfonamide

Cat. No.: B12502790
M. Wt: 479.4 g/mol
InChI Key: OQNJURRBDCWYCN-UHFFFAOYSA-N
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Description

N-[2-(azepan-1-yl)-2-oxoethyl]-4-bromo-N-(4-methylbenzyl)benzenesulfonamide is a complex organic compound with a molecular formula of C22H27BrN2O3S It is characterized by the presence of an azepane ring, a bromine atom, and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(azepan-1-yl)-2-oxoethyl]-4-bromo-N-(4-methylbenzyl)benzenesulfonamide typically involves multiple steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Bromine Atom: Bromination of the aromatic ring is achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Attachment of the Benzenesulfonamide Group: The benzenesulfonamide group is introduced through a sulfonation reaction, where the aromatic ring is treated with sulfonyl chloride in the presence of a base.

    Coupling Reactions: The final step involves coupling the azepane ring with the benzenesulfonamide group using appropriate coupling agents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[2-(azepan-1-yl)-2-oxoethyl]-4-bromo-N-(4-methylbenzyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azides or other substituted derivatives.

Scientific Research Applications

N-[2-(azepan-1-yl)-2-oxoethyl]-4-bromo-N-(4-methylbenzyl)benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.

    Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein interactions.

    Industrial Applications: The compound is investigated for its potential use in the development of specialty chemicals and catalysts.

Mechanism of Action

The mechanism of action of N-[2-(azepan-1-yl)-2-oxoethyl]-4-bromo-N-(4-methylbenzyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The azepane ring and benzenesulfonamide group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The bromine atom may also contribute to the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(azepan-1-yl)-2-oxoethyl]-4-ethoxy-N-(4-methylphenyl)benzenesulfonamide
  • N-(2-azepan-1-yl-2-oxoethyl)-N-(4-methylphenyl)benzenesulfonamide

Uniqueness

N-[2-(azepan-1-yl)-2-oxoethyl]-4-bromo-N-(4-methylbenzyl)benzenesulfonamide is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from similar compounds that may lack the bromine atom or have different substituents.

Properties

Molecular Formula

C22H27BrN2O3S

Molecular Weight

479.4 g/mol

IUPAC Name

N-[2-(azepan-1-yl)-2-oxoethyl]-4-bromo-N-[(4-methylphenyl)methyl]benzenesulfonamide

InChI

InChI=1S/C22H27BrN2O3S/c1-18-6-8-19(9-7-18)16-25(17-22(26)24-14-4-2-3-5-15-24)29(27,28)21-12-10-20(23)11-13-21/h6-13H,2-5,14-17H2,1H3

InChI Key

OQNJURRBDCWYCN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN(CC(=O)N2CCCCCC2)S(=O)(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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